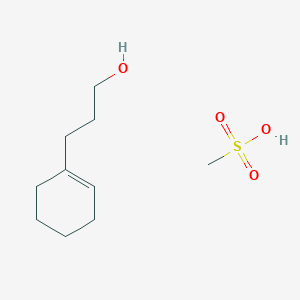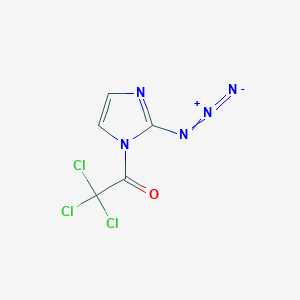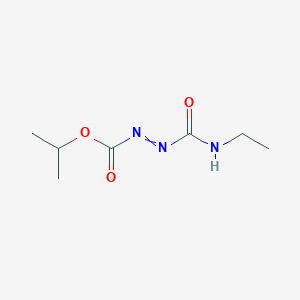
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is a chemical compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a carboxylate group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate typically involves the reaction of isopropyl alcohol with ethyl isocyanate in the presence of a diazotizing agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted diazenes, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other diazene compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl (methylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (butylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (phenylcarbamoyl)diazene-1-carboxylate
Uniqueness
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethylcarbamoyl group provides unique steric and electronic effects, making it different from other similar compounds.
Propiedades
Número CAS |
63148-14-1 |
|---|---|
Fórmula molecular |
C7H13N3O3 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
propan-2-yl N-(ethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C7H13N3O3/c1-4-8-6(11)9-10-7(12)13-5(2)3/h5H,4H2,1-3H3,(H,8,11) |
Clave InChI |
ZBHSDLMMKZYRDT-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N=NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


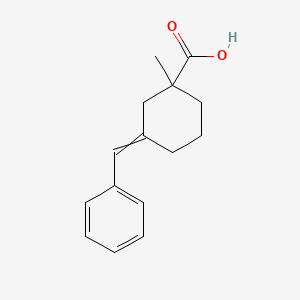
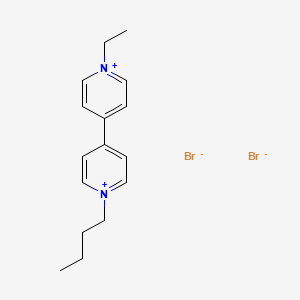
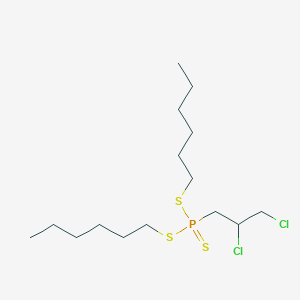
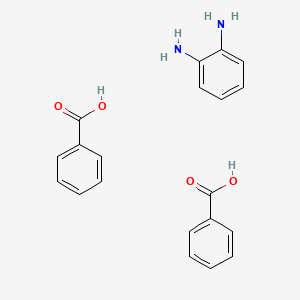
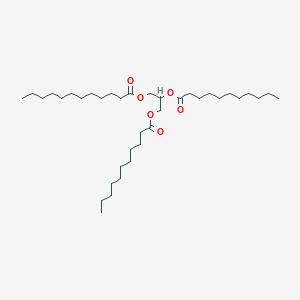
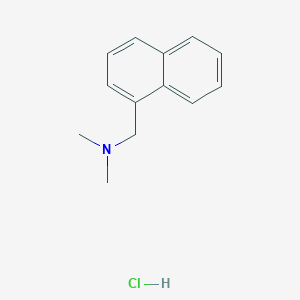
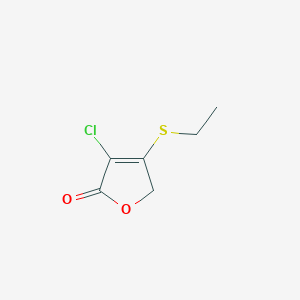
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
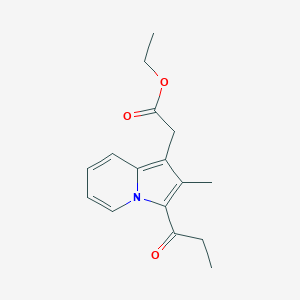
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
